molecular formula C8H10N2O B14705969 7-Amino-3,4-dihydro-1H-2,3-benzoxazine CAS No. 21038-16-4

7-Amino-3,4-dihydro-1H-2,3-benzoxazine

Katalognummer: B14705969
CAS-Nummer: 21038-16-4
Molekulargewicht: 150.18 g/mol
InChI-Schlüssel: WEYTUUBWDDEAGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Amino-3,4-dihydro-1H-2,3-benzoxazine is a heterocyclic compound that features a benzene ring fused with an oxazine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3,4-dihydro-1H-2,3-benzoxazine typically involves the condensation of an aromatic amine, a phenol, and formaldehyde. This reaction can be carried out in a one-pot process by heating the reactants together . Alternatively, a two-step synthesis can be performed where the amine is first reacted with formaldehyde to form an N,N-dihydroxymethylamine, which then reacts with the phenol to form the oxazine ring .

Industrial Production Methods: Industrial production of benzoxazines, including this compound, often involves the use of catalysts to reduce the curing temperature and enhance the reaction rate. The process can be optimized to produce high yields of the desired product with minimal environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Amino-3,4-dihydro-1H-2,3-benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products:

Wissenschaftliche Forschungsanwendungen

7-Amino-3,4-dihydro-1H-2,3-benzoxazine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 7-Amino-3,4-dihydro-1H-2,3-benzoxazine involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-Amino-3,4-dihydro-1H-2,3-benzoxazine is unique due to its specific substitution pattern and the presence of the amino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

21038-16-4

Molekularformel

C8H10N2O

Molekulargewicht

150.18 g/mol

IUPAC-Name

3,4-dihydro-1H-2,3-benzoxazin-7-amine

InChI

InChI=1S/C8H10N2O/c9-8-2-1-6-4-10-11-5-7(6)3-8/h1-3,10H,4-5,9H2

InChI-Schlüssel

WEYTUUBWDDEAGG-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(CON1)C=C(C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.